molecular formula C17H14BrN3O2S B2904403 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 895458-12-5

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2904403
CAS RN: 895458-12-5
M. Wt: 404.28
InChI Key: GZYZNOIZFHINBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the bromophenyl group, and the coupling of these two components via a sulfanyl linkage. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the bromophenyl group would likely contribute to the compound’s rigidity, while the sulfanyl group could provide a point of rotation, potentially leading to conformational flexibility .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the bromine atom on the bromophenyl group could be replaced by other groups in a substitution reaction . The pyridazine ring could also undergo various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, prepared through reactions involving cyano- N -furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides, showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, suggesting a potential avenue for anticancer research (Horishny, Arshad, & Matiychuk, 2021).

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines exhibited strong DNA affinities and showed excellent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing to their utility in developing antiprotozoal therapies (Ismail et al., 2004).

Antimicrobial Evaluation

  • A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising in vitro antibacterial and antifungal activities. These findings suggest the compound's potential in antimicrobial research (Darwish et al., 2014).

Novel Routes to Heterocycles

  • Research introducing new methods to prepare substituted furans and pyrroles from 3-furfurals and 3-furyl imines reveals potential synthetic applications for furan-2-ylmethylacetamide derivatives in creating valuable heterocycles (Kelly, Kerrigan, & Walsh, 2008).

Antiexudative Activity

  • Pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides exhibited significant antiexudative properties in experimental models, suggesting a potential for developing new anti-inflammatory drugs (Chalenko et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, if this compound shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYZNOIZFHINBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

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